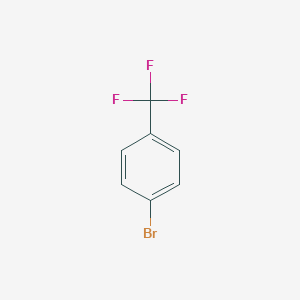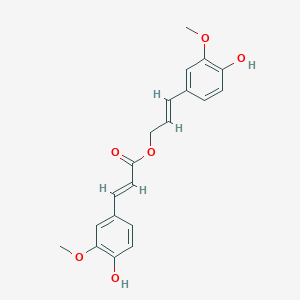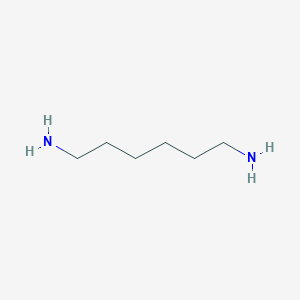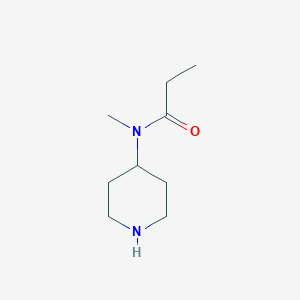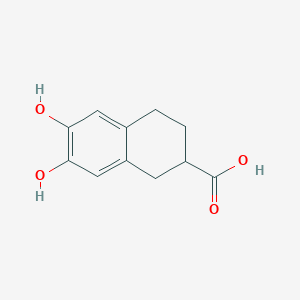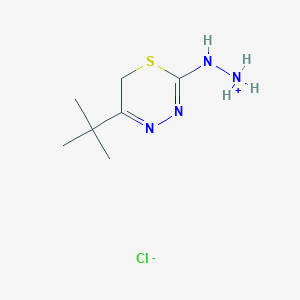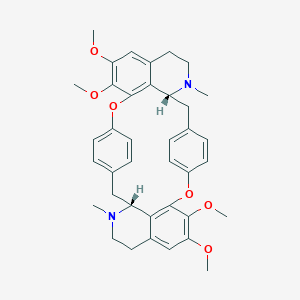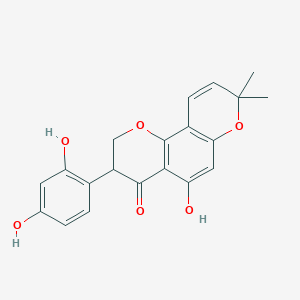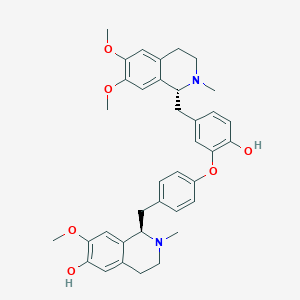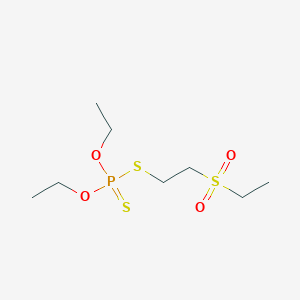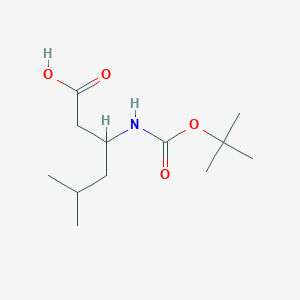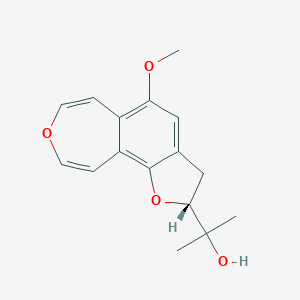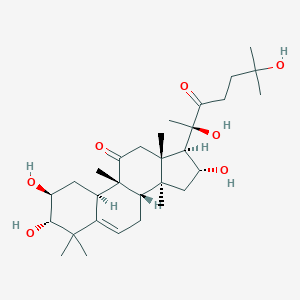
Cucurbitacin IIb
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cucurbitacin IIb is a naturally occurring compound belonging to the cucurbitacin family, which are highly oxidized tetracyclic triterpenoids. These compounds are primarily found in the Cucurbitaceae family of plants, but they are also present in other plant families, fungi, and some marine organisms . This compound has garnered significant attention due to its potent biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .
作用机制
Target of Action
Cucurbitacin IIb (CuIIb) primarily targets T lymphocytes , which are key players in the adaptive immune response . It also acts as a tyrosine kinase inhibitor , which plays a crucial role in cell signaling and growth .
Mode of Action
CuIIb interacts with its targets by downregulating the phosphorylation of STAT3 , a signal transducer and activator of transcription . This interaction leads to an increase in cell apoptosis . Furthermore, CuIIb induces G2/M phase cell cycle arrest through the suppression of the EGFR/MAPK pathway .
Biochemical Pathways
CuIIb affects several biochemical pathways. The primary pathway is the JAK/STAT3 signaling pathway , which is essential for the activation, proliferation, and maintenance of cancerous cells . CuIIb also impacts the PI3K/Akt pathway , which plays a significant role in regulating cell apoptosis .
Pharmacokinetics
The pharmacokinetic properties of CuIIb, including its absorption, distribution, metabolism, and elimination (ADME), are still under investigation . It’s known that the clearance rate of cuiib can be modified in diseased mice, possibly due to the cyp450 enzyme system, which prolongs storage time and decreases clearance time .
Result of Action
The action of CuIIb results in significant molecular and cellular effects. It inhibits the growth of cancer cells, such as T24 and UM-UC-3 bladder cancer cells, by suppressing cell viability and clonogenicity . It also induces robust cell apoptosis, confirmed by immunoblotting and mitochondrial membrane potential (ΔΨm) analysis .
Action Environment
It’s known that the compound’s action can be influenced by the health status of the organism, as seen in the slower clearance rate of cuiib in diseased mice compared to healthy ones .
生化分析
Biochemical Properties
Cucurbitacin IIb plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound acts as a tyrosine kinase inhibitor, which is essential in regulating cell signaling pathways . It also interacts with the STAT3 pathway, leading to the induction of apoptosis and cell cycle arrest . Additionally, this compound modulates the PI3K/Akt pathway, contributing to its anticancer activity .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells . In bladder cancer cells, this compound causes cell cycle arrest in the G2/M phase and promotes apoptosis through the mitochondrial apoptotic pathway . Furthermore, this compound influences cell signaling pathways, such as the EGFR/MAPK pathway, and affects gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions. It binds to and inhibits tyrosine kinases, leading to the suppression of the EGFR/MAPK pathway . This compound also activates the caspase cascade, resulting in apoptosis via the STAT3 pathway . Additionally, it modulates the PI3K/Akt pathway, contributing to its anticancer effects . These interactions highlight the compound’s ability to regulate cell growth, survival, and apoptosis at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability and maintains its biological activity over extended periods . Studies have shown that this compound can induce long-term effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anticancer activity without causing adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic potential of this compound while minimizing its toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and biotransformation . The compound also affects metabolic flux and metabolite levels, contributing to its overall biological activity
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It exhibits a high volume of distribution and accumulates in multiple organs . The compound interacts with transporters and binding proteins, facilitating its cellular uptake and distribution . Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it exerts its apoptotic effects . This compound may also undergo post-translational modifications that direct it to specific compartments or organelles
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cucurbitacin IIb involves multiple steps, starting from simpler triterpenoid precursors. The synthetic route typically includes oxidation, cyclization, and functional group modifications to achieve the desired structure . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound often relies on the extraction from natural sources, such as plants in the Cucurbitaceae family. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to isolate and purify this compound from plant extracts . Additionally, biotechnological approaches, including the use of genetically modified microorganisms, are being explored to enhance the production efficiency .
化学反应分析
Types of Reactions: Cucurbitacin IIb undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological properties .
科学研究应用
Cucurbitacin IIb has a wide range of scientific research applications:
相似化合物的比较
Cucurbitacin IIb is compared with other cucurbitacins, such as cucurbitacin B, E, and I:
Cucurbitacin B: Known for its strong anticancer properties and ability to inhibit the JAK/STAT3 pathway.
Cucurbitacin E: Exhibits potent anti-inflammatory and anticancer activities.
Cucurbitacin I: Effective in inhibiting neuroinflammatory responses.
Uniqueness: this compound is unique due to its specific molecular targets and pathways, particularly its dual inhibition of tyrosine kinases and the STAT3 pathway, making it a promising candidate for cancer therapy .
属性
CAS 编号 |
50298-90-3 |
|---|---|
分子式 |
C30H48O7 |
分子量 |
520.7 g/mol |
IUPAC 名称 |
(2S,3S,8S,9R,10R,13R,14S,16R)-17-[(2R)-2,6-dihydroxy-6-methyl-3-oxoheptan-2-yl]-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C30H48O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,17-20,23-24,31-32,35-37H,10-15H2,1-8H3/t17-,18+,19-,20+,23?,24-,27+,28-,29+,30+/m1/s1 |
InChI 键 |
VVBWBGOEAVGFTN-BLGDFNBKSA-N |
SMILES |
CC1(C(C(CC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(C(=O)CCC(C)(C)O)O)O)C)C)C)O)O)C |
手性 SMILES |
C[C@@]12C[C@H](C([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H]([C@H](C4(C)C)O)O)C)C)[C@](C)(C(=O)CCC(C)(C)O)O)O |
规范 SMILES |
CC1(C(C(CC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(C(=O)CCC(C)(C)O)O)O)C)C)C)O)O)C |
同义词 |
23,24-dihydrocucurbitacin F hemslecin B |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


